

## Apitolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, Apitolisib has demonstrated significant preclinical and clinical activity against a range of human cancers. This document provides a comprehensive technical overview of Apitolisib, including its molecular formula, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

## **Chemical and Physical Properties**

**Apitolisib** is a thienopyrimidine derivative with the following molecular characteristics:



| Property                         | Value                                                                              | Source |
|----------------------------------|------------------------------------------------------------------------------------|--------|
| Molecular Formula                | C23H30N8O3S                                                                        | [1][2] |
| Molecular Weight                 | 498.60 g/mol                                                                       | [2][3] |
| CAS Number                       | 1032754-93-0                                                                       | [1]    |
| Appearance                       | Powder                                                                             | [1]    |
| Storage Conditions               | 2 years at -20°C (Powder), 2<br>weeks at 4°C in DMSO, 6<br>months at -80°C in DMSO | [1]    |
| Predicted pKa (Strongest Acidic) | 13.47                                                                              | [4]    |
| Predicted pKa (Strongest Basic)  | 6.76                                                                               | [4]    |
| Predicted LogP                   | 1.52                                                                               | [4]    |

## **Mechanism of Action and Signaling Pathway**

**Apitolisib** exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and mTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This dual inhibition leads to the suppression of downstream signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[10]

**Apitolisib** targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire downstream signaling cascade.[6]





Click to download full resolution via product page

Apitolisib inhibits the PI3K/AKT/mTOR signaling pathway.

## In Vitro and In Vivo Efficacy

**Apitolisib** has demonstrated potent inhibitory activity against various cancer cell lines and in vivo tumor models.

## In Vitro Kinase and Cell-Based Assays



| Target                     | Assay Type                       | IC50 / Ki               | Source     |
|----------------------------|----------------------------------|-------------------------|------------|
| ΡΙ3Κα                      | Cell-free                        | Cell-free 5 nM          |            |
| РІЗКβ                      | Cell-free                        | 27 nM                   | [1][3][10] |
| ΡΙ3Κδ                      | Cell-free                        | 7 nM                    | [1][3][10] |
| РІЗКу                      | Cell-free                        | 14 nM                   | [1][3][10] |
| mTOR                       | Cell-free                        | 17 nM (K <sub>i</sub> ) | [1][3]     |
| PC3 (Prostate)             | Cell Proliferation               | 307 nM                  | [3]        |
| MCF7 (Breast)              | Cell Proliferation               | 255 nM                  | [3]        |
| A-172 (Glioblastoma)       | Apoptosis Induction (20 μM, 48h) | 46.47% apoptotic cells  | [8]        |
| U-118-MG<br>(Glioblastoma) | Apoptosis Induction (20 μM, 48h) | 7.7% apoptotic cells    | [8]        |

## In Vivo Xenograft Models

In mouse xenograft models, orally administered **Apitolisib** has shown significant anti-tumor activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

## **Pharmacokinetics**

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of **Apitolisib**.



| Species | Dose                  | Route | Key Findings                                               | Source   |
|---------|-----------------------|-------|------------------------------------------------------------|----------|
| Mouse   | 1 mg/kg               | IV    | Low clearance<br>(Clp: 9.2<br>mL/min/kg), Vss:<br>1.7 L/kg | [3]      |
| Mouse   | 5 mg/kg & 50<br>mg/kg | Oral  | Favorable<br>pharmacokinetic<br>parameters                 | [3]      |
| Human   | 2-70 mg               | Oral  | Dose-<br>proportional<br>pharmacokinetic<br>s              | [11][12] |
| Human   | ≥16 mg                | Oral  | Target<br>modulation<br>observed                           | [11][12] |

## **Experimental Protocols**

The following are representative experimental methodologies for evaluating the activity of **Apitolisib**.

# Cell Viability and Proliferation Assay (MTT or CellTiter-Glo)

This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]





Click to download full resolution via product page

A typical workflow for assessing cell viability after **Apitolisib** treatment.

#### Methodology:

• Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a density of 2 x 10<sup>5</sup> cells per well and allow them to adhere for 24 hours.[8]



- Treatment: Replace the culture medium with fresh medium containing various concentrations of **Apitolisib** (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.
- Reagent Addition:
  - For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
  - For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This method is used to quantify the induction of apoptosis by **Apitolisib**.

#### Methodology:

- Cell Treatment: Seed cells in 6-well plates and treat with Apitolisib at desired concentrations for 24 or 48 hours.[8]
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).



## **Clinical Development**

**Apitolisib** has been evaluated in several Phase I and II clinical trials for various solid tumors. [4][11][13][14]

A first-in-human Phase I trial established the safety, tolerability, and recommended Phase II dose (RP2D) of **Apitolisib**.[11][12] The most common grade ≥3 toxicities observed at the RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11] [12] Pharmacodynamic studies in this trial confirmed target engagement at doses ≥16 mg, as evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase II trial in patients with metastatic renal cell carcinoma compared **Apitolisib** to everolimus.[14][15] This study found that dual PI3K/mTOR inhibition with **Apitolisib** was less effective and associated with more high-grade adverse events compared to everolimus.[14]

### Conclusion

**Apitolisib** is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated preclinical anti-cancer activity. While its clinical development has faced challenges related to its toxicity profile, it remains a valuable tool for cancer research and a lead compound for the development of next-generation PI3K/mTOR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of **Apitolisib** and other molecules targeting this critical signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Apitolisib Datasheet DC Chemicals [dcchemicals.com]
- 2. GSRS [precision.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]



- 5. Facebook [cancer.gov]
- 6. Portico [access.portico.org]
- 7. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trials apitolisib (GDC-0980) LARVOL VERI [veri.larvol.com]
- 14. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apitolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684593#molecular-formula-and-properties-of-apitolisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com